2-Thiophenemethylamine

Description

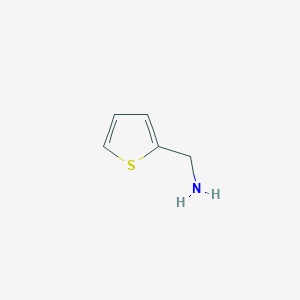

Structure

3D Structure

Properties

IUPAC Name |

thiophen-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS/c6-4-5-2-1-3-7-5/h1-3H,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKKJJPMGAWGYPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7075343 | |

| Record name | 2-Thiophenemethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27757-85-3, 7404-63-9, 55230-88-1 | |

| Record name | 2-Thiophenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27757-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Thienylmethyl)ammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007404639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Thienylmethyl)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027757853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophenemethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055230881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiophenemethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-thienylmethyl)ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.192 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2-thienylmethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Versatile Heterocyclic Building Block

An In-depth Technical Guide to the Chemical Properties and Applications of 2-Thiophenemethylamine

This compound is an organic compound featuring a methylamine group attached to the 2-position of a thiophene ring[1]. This unique arrangement of a five-membered aromatic heterocycle and a primary amine functional group makes it a highly versatile and valuable building block in medicinal chemistry, organic synthesis, and materials science[1]. The electron-rich nature of the thiophene ring, combined with the nucleophilicity of the amine, provides a dual reactivity profile that medicinal chemists can exploit to construct complex molecular architectures and fine-tune pharmacological activity[2]. Its structural similarity to naturally occurring phenethylamines allows it to serve as a bioisostere in drug design, potentially improving metabolic stability, receptor binding, and pharmacokinetic properties[2][3]. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental for its application in research and synthesis. This compound is typically a clear, colorless to light yellow liquid with a characteristic amine-like odor[4][5]. It is sensitive to air and should be stored under inert conditions to prevent degradation[4][6].

Core Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇NS | [1][4][7] |

| Molecular Weight | 113.18 g/mol | [7] |

| CAS Number | 27757-85-3 | [4][7] |

| Density | 1.103 g/mL at 25 °C | [7][8][9] |

| Boiling Point | 95-99 °C at 28 mmHg | [4][7][8][9] |

| Refractive Index (n²⁰/D) | 1.5670 | [7][8][9] |

| Flash Point | 74 °C (165 °F) | [4][6] |

| Solubility | Readily soluble in ethanol and chloroform; slightly soluble in water. | [4][9] |

| pKa | 8.95 ± 0.29 (Predicted) | [4][6] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

-

¹H NMR: The proton NMR spectrum is a key tool for structural verification. Expected signals include those for the aminomethyl protons (-CH₂NH₂) and the three distinct protons on the thiophene ring[10][11]. The spectrum is typically recorded in CDCl₃[11].

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework. It will show distinct signals for the methylene carbon and the four unique carbons of the thiophene ring[12].

-

Mass Spectrometry (MS): GC/MS analysis confirms the molecular weight of the compound[12]. The exact mass is 113.02992 g/mol [11].

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine and C-H and C=C stretching associated with the thiophene ring.

Synthesis of this compound: Pathways and Protocols

Several synthetic routes to this compound have been developed, each with distinct advantages and disadvantages regarding yield, cost, safety, and environmental impact. The choice of a specific pathway often depends on the scale of the synthesis and the availability of starting materials.

Caption: Common synthetic pathways to this compound.

One common industrial method involves the reaction of 2-chloromethyl thiophene with sodium cyanide to form 2-thiophene acetonitrile, which is subsequently reduced to the target amine[13]. While this route is efficient, it uses highly toxic sodium cyanide, posing significant environmental and safety challenges[13][14].

A more modern and safer laboratory-scale synthesis can be achieved in three steps from commercially available thiophene, as detailed below. This method avoids the direct use of sodium cyanide in the first steps.

Experimental Protocol: Three-Step Synthesis from Thiophene

This protocol is adapted from a method developed for synthesizing a deuterated analog, demonstrating a viable pathway for the unlabeled compound[12].

Step 1: Bromination of Thiophene

-

Reactants: Dissolve thiophene (1 eq) and N-bromosuccinimide (NBS, 1.2 eq) in acetonitrile.

-

Reaction: Heat the mixture at 50°C for approximately 16 hours. The use of NBS is a standard and effective method for the selective bromination of electron-rich heterocycles like thiophene.

-

Workup: Cool the reaction to room temperature. A specialized vacuum transfer under cryogenic conditions (liquid nitrogen) can be used to separate the volatile 2-bromothiophene product from non-volatile succinimide byproducts without significant product loss from heating[12].

Step 2: Cyanation of 2-Bromothiophene

-

Reactants: The crude 2-bromothiophene is reacted with zinc cyanide in the presence of a palladium catalyst, such as tri(dibenzylideneacetone)dipalladium(0), and a phosphine ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf) in a solvent like N,N-dimethylacetamide[12].

-

Causality: This palladium-catalyzed cyanation is a powerful cross-coupling reaction that offers a safer alternative to using alkali metal cyanides for introducing the nitrile group.

-

Purification: After the reaction, the product, 2-thiophenecarbonitrile, can be purified using standard techniques like flash chromatography[12].

Step 3: Reduction of 2-Thiophenecarbonitrile

-

Reactants: Dissolve the purified 2-thiophenecarbonitrile in a suitable solvent like diethyl ether or THF.

-

Reaction: Add a reducing agent such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF) portion-wise at a reduced temperature (e.g., 0°C) and then allow the reaction to proceed at room temperature. These hydride reagents are highly effective for the complete reduction of nitriles to primary amines.

-

Workup and Isolation: Carefully quench the reaction with water and an aqueous base (e.g., NaOH solution). Extract the product into an organic solvent. Acidify the organic extracts with HCl in ether to precipitate the hydrochloride salt of the amine, which can be filtered and dried to yield the final product as a stable salt[12].

Chemical Reactivity and Applications

The utility of this compound stems from the reactivity of both the primary amine and the thiophene nucleus.

Caption: Key reactivity sites of this compound.

Reactions of the Amine Group

The primary amine is a potent nucleophile and is the most common site of reaction. It readily participates in:

-

Amide Bond Formation: Reacting with acyl chlorides or carboxylic acids to form amides.

-

Reductive Amination: Coupling with aldehydes and ketones in the presence of a reducing agent.

-

Schiff Base Formation: Condensing with aldehydes to form imines, which can be versatile intermediates.

-

Synthesis of Heterocycles: Serving as a key reactant in the formation of pyrimidines and thiadiazoles[8].

Applications in Drug Discovery and Materials Science

This versatile reactivity makes this compound a sought-after intermediate in synthesizing a wide array of functional molecules.

-

Pharmaceuticals: It is a core component in the synthesis of compounds targeting various diseases. Examples include potential treatments for cancer and drug-resistant malaria[12], as well as serotonin 5-HT1A receptor antagonists with neuroprotective effects[8]. The thiophene moiety is present in numerous FDA-approved drugs, highlighting its importance as a pharmacophore.[2][15]

-

Fluorescent Sensors: It has been used to prepare fluorescent sensors for detecting metal ions like Pd²⁺[16].

-

Materials Science: this compound is a potential ligand replacement for poly(3-hexylthiophene)/CdSe hybrid solar cells[8] and a reactant in the synthesis of optoelectronic segmented polyurethanes[8].

Caption: Application workflow from core scaffold to final use.

Safety, Handling, and Storage

As a reactive chemical, proper handling of this compound is critical.

-

Hazards: It is classified as a combustible liquid and is corrosive, causing severe skin burns and eye damage[17]. It is harmful if inhaled or comes into contact with skin[18].

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection (faceshields, goggles) when handling this chemical[4][17]. A suitable respirator should be used if ventilation is inadequate.

-

Handling: Handle in a well-ventilated area or in a closed system to avoid inhaling vapor or mist[17][18]. Keep away from sources of ignition, heat, and oxidizing agents[5][17][18].

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, preferably under an inert atmosphere[4][5][9]. The area should be designated for corrosive materials[17].

Conclusion

This compound is a foundational building block in modern chemistry. Its combination of a reactive amine handle and a tunable aromatic thiophene core provides immense synthetic flexibility. This has led to its widespread use in the development of novel pharmaceuticals, advanced materials, and chemical sensors. A firm grasp of its physicochemical properties, synthetic pathways, and reactivity is essential for scientists and researchers aiming to leverage its full potential in creating next-generation molecules.

References

- Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. (2026). PMC.

- This compound | 27757-85-3. (2025). ChemicalBook.

- THIOPHENE-2-METHYLAMINE. (2024). ChemBK.

- Thiophene-2-Ethylamine Safety Guide. Scribd.

- Thiophene-2-ethylamine: Your Go-To Building Block for Pharmaceutical Synthesis. Blazechem.

- This compound synthesis. ChemicalBook.

- This compound CAS#: 27757-85-3. ChemicalBook.

- Thiophene-2-Methylamine Manufacturer & Supplier in China. Nanjing Finechem.

- 2-Thiophene Methyl Amine. IndiaMART.

- Synthetic method of 2-thiophene ethylamine.

- Method for synthesizing 2-thiophene ethylamine.

- SAFETY DATA SHEET - this compound. Fisher Scientific.

- This compound 96%. Sigma-Aldrich.

- This compound Safety Inform

- 2-Phenethylamines in Medicinal Chemistry: A Review. (2023). PMC - PubMed Central.

- Thiophene-2-ethylamine | 30433-91-1. ChemicalBook.

- This compound Applic

- This compound - Optional[1H NMR] - Spectrum. SpectraBase.

- This compound(27757-85-3) 1H NMR spectrum. ChemicalBook.

- 2 Thiophenemethylamine 96%. Cenmed.

- This compound Applic

- Synthesis and Thermal Behaviour of Thiophene-Based Oxazine-Ring Substituted Benzoxazine Monomers & Polymers. Royal Society of Chemistry.

- 2-噻吩甲胺 | 27757-85-3. ChemicalBook China.

- Medicinal chemistry-based perspectives on thiophene and its derivatives. (2023).

- Therapeutic Potential of Thiophene Compounds: A Mini-Review. (2023). PubMed.

Sources

- 1. indiamart.com [indiamart.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Thiophene-2-Methylamine Manufacturer & Supplier in China | Properties, Safety, Uses, Price & COA [nj-finechem.com]

- 6. 2-噻吩甲胺 | 27757-85-3 [m.chemicalbook.com]

- 7. 2-噻吩甲胺 96% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | 27757-85-3 [chemicalbook.com]

- 9. This compound CAS#: 27757-85-3 [chemicalbook.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN102020631B - Synthetic method of 2-thiophene ethylamine - Google Patents [patents.google.com]

- 14. CN101885720B - Method for synthesizing 2-thiophene ethylamine - Google Patents [patents.google.com]

- 15. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound 96 27757-85-3 [sigmaaldrich.com]

- 17. fishersci.com [fishersci.com]

- 18. scribd.com [scribd.com]

An In-Depth Technical Guide to 2-Thiophenemethylamine (CAS: 27757-85-3): A Cornerstone Building Block for Research and Drug Discovery

This guide provides an in-depth technical overview of 2-Thiophenemethylamine (CAS No. 27757-85-3), a pivotal heterocyclic building block for professionals in research, chemical synthesis, and drug development. Moving beyond a simple data sheet, this document elucidates the causality behind its applications, provides validated experimental protocols, and outlines a robust framework for its analytical characterization, ensuring both scientific integrity and practical utility.

Section 1: Core Physicochemical Profile

This compound, also known by synonyms such as (Thien-2-yl)methanamine and 2-(Aminomethyl)thiophene, is an organic compound featuring a thiophene ring linked to an aminomethyl group.[1] This structure is the foundation of its chemical reactivity and broad utility. The primary amine offers a site for nucleophilic reactions and derivatization, while the sulfur-containing aromatic thiophene ring imparts unique electronic properties and serves as a crucial pharmacophore.[1][2]

Caption: Chemical Structure of this compound.

The compound is typically a clear, colorless to yellow liquid, a state dictated by its purity.[3] It is known to be air-sensitive and should be handled and stored accordingly to prevent degradation.[3][4]

| Property | Value | Source(s) |

| CAS Number | 27757-85-3 | [1][3][4] |

| Molecular Formula | C₅H₇NS | [1][2][4] |

| Molecular Weight | 113.18 g/mol | [3] |

| Appearance | Clear colorless to yellow liquid | [3][5] |

| Boiling Point | 95-99 °C at 28 mmHg | [3] |

| Density | 1.103 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.5670 | [3] |

| Flash Point | 73 - 74 °C (163.4 - 165.2 °F) | [4][6] |

| Solubility | Soluble in ethanol and chloroform | [3][5] |

| pKa (Predicted) | 8.95 ± 0.29 | [3] |

| Storage Condition | Room temperature, sealed in dry, keep in dark place | [3][7] |

| Sensitivity | Air Sensitive | [3][5] |

Section 2: The Thiophene Moiety: A Privileged Scaffold in Drug Discovery

The thiophene ring is recognized in medicinal chemistry as a "privileged scaffold".[8] This is due to its role as a bioisostere for the benzene ring, allowing it to mimic phenyl groups in interactions with biological targets while often improving physicochemical properties like solubility and metabolic stability.[8][9] Thiophene-containing compounds exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[9][10] The inclusion of this compound as a building block allows drug development professionals to readily incorporate this valuable pharmacophore into novel molecular entities.[8][11]

Section 3: Core Applications and Mechanistic Insights

The utility of this compound stems from its dual functionality, making it a versatile precursor in multiple scientific domains.

Caption: Key application pathways originating from this compound.

Pharmaceutical Intermediate

-

Serotonin 5-HT1A Receptor Antagonists : This compound is a key reactant in the synthesis of antagonists for the 5-HT1A receptor.[3][6] Such molecules are investigated for their neuroprotective effects, particularly against ischemic cell damage, a critical area in stroke and neurodegenerative disease research.[6]

-

Inducible Nitric Oxide Synthase (iNOS) Inhibitors : It serves as a precursor for imidazole- and piperonyl-containing thiadiazoles and pyrimidines designed as iNOS dimerization inhibitors.[6] By preventing the dimerization of iNOS, these compounds can reduce the overproduction of nitric oxide, a key mediator in inflammatory processes.

-

Antiproliferative Agents : The thiophene core is integral to various compounds with antiproliferative and anticancer activities.[8][11] this compound provides a direct route to introduce this moiety into novel therapeutic candidates.

-

Biomimetic Models : It is used to create triazole-linked-thiophene conjugates that serve as biomimetic models for studying metal detoxification and oxidative stress, particularly processes involving metallothionein.[3][6]

Materials Science and Chemical Sensing

-

Optoelectronic Materials : The compound is a reactant in the synthesis of optoelectronic segmented polyurethanes, where the thiophene ring contributes to the electronic properties of the resulting polymer.[3][6]

-

Fluorescent Sensors : this compound has been used to prepare advanced chemical sensors, such as a fluorescent sensor for the detection of Palladium (Pd²⁺) ions.[6]

Section 4: Synthesis and Purification Protocols

The reliable synthesis and purification of this compound are critical for its effective use. The following protocols are presented as self-validating systems, incorporating standard laboratory practices for ensuring high purity.

Synthesis via Boc-Deprotection (A Validated Laboratory Method)

In many synthetic routes, the amine functionality is masked with a tert-Butoxycarbonyl (Boc) protecting group to prevent unwanted side reactions. The final step is the removal of this group. This protocol describes a standard, high-yield deprotection.

-

Causality : The Boc group is stable under many reaction conditions but is selectively cleaved under strong acidic conditions. Trifluoroacetic acid (TFA) is highly effective for this purpose, and the reaction proceeds cleanly at room temperature. Dichloromethane (CH₂Cl₂) is a common solvent that dissolves the starting material and does not interfere with the reaction.[12]

-

Step-by-Step Protocol :

-

Preparation : In a well-ventilated fume hood, dissolve the Boc-protected precursor, tert-butyl (thiophen-2-ylmethyl)carbamate (1 equivalent), in dichloromethane (approx. 10 mL per 20 mmol of substrate).

-

Reaction : To the stirred solution, add trifluoroacetic acid (TFA) (2.5 mL per 20 mmol of substrate) dropwise at room temperature.[12] The addition may be exothermic.

-

Monitoring : Stir the reaction mixture at room temperature for 3 hours.[12] Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

-

Workup : Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. The resulting residue is the trifluoroacetate salt of the desired amine.

-

Neutralization : Dissolve the residue in water and basify to a pH > 10 with a suitable base (e.g., 2M NaOH solution) to liberate the free amine.

-

Extraction : Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification by Vacuum Distillation

To achieve high purity suitable for sensitive applications, the crude product must be purified.

-

Causality : Vacuum distillation is the method of choice for purifying liquids with high boiling points, as it lowers the boiling point and prevents thermal degradation of the compound. Distilling from a drying agent like barium oxide (BaO) removes residual water.[3]

-

Step-by-Step Protocol :

-

Setup : Assemble a distillation apparatus suitable for vacuum operation. Add the crude this compound and a small amount of powdered barium oxide (BaO) to the distillation flask.[3]

-

Distillation : Evacuate the system to a pressure of approximately 28 mmHg.

-

Heating : Gently heat the distillation flask using a heating mantle.

-

Collection : Collect the fraction that distills at 95-99 °C.[3] This fraction represents the purified this compound.

-

Storage : Transfer the purified, colorless liquid to a clean, dry, amber glass bottle, blanket with an inert gas (e.g., nitrogen or argon), and seal tightly to protect from air and light.[3]

-

Section 5: Analytical Quality Control Workflow

Confirming the identity and purity of this compound is a non-negotiable step before its use in research or development. A multi-technique approach provides the most comprehensive characterization.[13][14]

Caption: A typical quality control workflow for this compound.

Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Rationale : GC-MS is a powerful hybrid technique ideal for analyzing volatile compounds like this compound.[15] GC separates the compound from volatile impurities, while MS provides a mass spectrum ("fingerprint") for definitive identification and structural elucidation of any co-eluting peaks.[15][16]

-

Methodology :

-

Sample Preparation : Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate.

-

Injection : Inject 1 µL of the sample into the GC-MS system, typically using a splitless injection mode to maximize sensitivity.[16]

-

GC Separation : Use a standard non-polar capillary column (e.g., DB-5ms). Program the oven with a temperature ramp (e.g., start at 60 °C, hold for 2 min, then ramp at 10 °C/min to 250 °C).

-

MS Detection : Operate the mass spectrometer in Electron Ionization (EI) mode. Scan over a mass range of m/z 40-300.

-

Data Analysis : Identify the this compound peak by its retention time and comparison of its mass spectrum to a reference library. Purity is calculated based on the relative peak area of the main component compared to all other peaks in the chromatogram.

-

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale : NMR is the gold standard for unambiguous structure confirmation. It provides detailed information about the chemical environment of each proton and carbon atom in the molecule.[14]

-

Expected Spectra (in CDCl₃):

-

¹H NMR : Expect signals corresponding to the amine protons (-NH₂), the methylene protons (-CH₂-), and the three distinct protons on the thiophene ring. The thiophene protons will appear in the aromatic region (approx. 6.8-7.2 ppm) with characteristic coupling patterns. The methylene protons will appear as a singlet around 4.0 ppm, and the amine protons as a broad singlet.

-

¹³C NMR : Expect five distinct signals: one for the methylene carbon and four for the carbons of the thiophene ring.

-

Comparative Analysis: HPLC vs. GC-MS

The choice between HPLC and GC-MS depends on the specific analytical goal.[13]

| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Principle | Separation based on polarity and partitioning between phases. | Separation based on volatility and boiling point.[15] |

| Best For | Routine quality control, quantifying known non-volatile or thermally unstable impurities.[13] | Definitive identification of unknown volatile impurities, high sensitivity.[13] |

| Analyte State | Analyzed in liquid solution. | Must be volatile and thermally stable. |

| Identification | Based on retention time against a standard; UV spectrum provides limited structural info. | Definitive identification based on mass fragmentation pattern.[15] |

| Sensitivity | Good (µg/mL range). | Excellent (ng/mL to pg/mL range).[13] |

For comprehensive characterization, both techniques are recommended to provide a complete profile of both volatile and non-volatile impurities.[13]

Section 6: Safety, Handling, and Storage

Proper handling is essential due to the hazardous nature of this compound.

-

Hazards : this compound is classified as a combustible liquid and is corrosive, causing severe skin burns and eye damage.[4]

-

Handling :

-

Storage :

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste. Do not allow the chemical to enter the environment.[4]

Conclusion

This compound (CAS: 27757-85-3) is far more than a simple chemical reagent; it is a strategic building block that enables innovation across pharmaceuticals, materials science, and organic synthesis. Its value is rooted in the privileged thiophene scaffold, which continues to be a source of novel compounds with significant biological and electronic potential. By understanding its physicochemical properties, mastering its synthesis and purification, and applying rigorous analytical controls, researchers and drug development professionals can confidently leverage this versatile molecule to advance their scientific objectives.

References

-

IndiaMART. 2-Thiophene Methyl Amine. [Link]

-

National Institutes of Health (NIH). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

-

Pharmaffiliates. CAS No : 27757-85-3 | Product Name : this compound (BSC). [Link]

-

PubMed. Therapeutic Potential of Thiophene Compounds: A Mini-Review. [Link]

-

PubMed Central (PMC). 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]

-

Eurofins. ANALYTICAL METHOD SUMMARIES. [Link]

-

PubMed Central (PMC). Therapeutic importance of synthetic thiophene. [Link]

-

PubChem - NIH. (2-Thienylmethyl)amine | C5H7NS | CID 34005. [Link]

-

PubMed Central (PMC). Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants. [Link]

-

Chemsrc. Thiophene-2-ethylamine: Your Go-To Building Block for Pharmaceutical Synthesis. [Link]

-

News-Medical.Net. Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. [Link]

-

ChemBK. This compound. [Link]

-

ResearchGate. Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS | Request PDF. [Link]

-

ChemBK. THIOPHENE-2-METHYLAMINE. [Link]

Sources

- 1. CAS 27757-85-3: 2-Thiophenemethanamine | CymitQuimica [cymitquimica.com]

- 2. m.indiamart.com [m.indiamart.com]

- 3. This compound | 27757-85-3 [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. chembk.com [chembk.com]

- 6. 2-噻吩甲胺 96% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 27757-85-3|this compound|BLD Pharm [bldpharm.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. news-medical.net [news-medical.net]

- 16. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 17. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 18. Thiophene-2-Methylamine Manufacturer & Supplier in China | Properties, Safety, Uses, Price & COA [nj-finechem.com]

2-Thiophenemethylamine molecular structure

An In-depth Technical Guide: The Molecular Structure and Application of 2-Thiophenemethylamine

Abstract

This compound [CAS: 27757-85-3] is a heterocyclic amine that has emerged as a cornerstone building block in modern medicinal chemistry and materials science.[1][2] Its unique molecular architecture, which combines the aromatic, electron-rich thiophene nucleus with a flexible primary aminomethyl group, imparts a favorable combination of reactivity, structural rigidity, and hydrogen bonding capability. This guide provides an in-depth exploration of its molecular structure, from its fundamental components and physicochemical properties to its conformational landscape and electronic characteristics. We will detail common synthetic routes with a validated experimental protocol, discuss methods for spectroscopic characterization, and illuminate its pivotal role as a privileged scaffold in the rational design of novel therapeutics and advanced materials.

Foundational Molecular Architecture

This compound, also known as (Thiophen-2-yl)methanamine, possesses a deceptively simple structure that is rich in chemical potential.[3][4] Its architecture is best understood by dissecting its two primary functional components: the aromatic thiophene ring and the exocyclic methylamine substituent.

Core Components

-

The Thiophene Ring: Thiophene is a five-membered aromatic heterocycle containing one sulfur atom. The aromaticity arises from the delocalization of six π-electrons (four from the carbon atoms and two from a lone pair on the sulfur atom) across the ring. This feature confers significant thermal stability and dictates the molecule's reactivity, which is characterized by electrophilic substitution, primarily at the C5 position due to the directing effect of the C2 substituent.

-

The Methylamine Substituent (-CH₂NH₂): Attached to the C2 position of the thiophene ring, this group is the primary center of nucleophilicity and basicity (pKa ≈ 8.95).[3][5] The primary amine is a crucial handle for a vast array of chemical transformations, including amide bond formation, reductive amination, and Schiff base condensation, making it an ideal anchor point for building molecular complexity. The methylene (-CH₂-) linker provides critical conformational flexibility, allowing the amine to orient itself optimally for interactions with biological targets or other reactants.

Structural Representation

The following diagram illustrates the IUPAC numbering and key features of the this compound molecule.

Caption: Molecular structure of this compound with IUPAC numbering.

Key Physicochemical Properties

The bulk properties of this compound are a direct consequence of its molecular structure. The data presented below are critical for its handling, purification, and use in reaction design.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₇NS | [3][6] |

| Molecular Weight | 113.18 g/mol | [6][7] |

| Appearance | Clear colorless to yellow liquid | [3][5] |

| Density | 1.103 g/mL at 25 °C | [5][6] |

| Boiling Point | 95-99 °C / 28 mmHg | [3][5] |

| Refractive Index (n20/D) | 1.5670 | [3][6] |

| Flash Point | 74 °C (165 °F) | [5] |

| Solubility | Soluble in ethanol and chloroform | [3][5] |

| Sensitivity | Air Sensitive | [3][5] |

Conformational and Electronic Landscape

A deeper understanding of this compound requires moving beyond its static 2D structure to consider its dynamic 3D conformation and the distribution of electrons within the molecule.

The Aromaticity and Reactivity of the Thiophene Nucleus

The sulfur atom's ability to donate a lone pair of electrons into the π-system is the foundation of thiophene's aromaticity. This electron-rich nature makes the ring susceptible to electrophilic attack. However, the aminomethyl group at the C2 position is an activating, ortho-para directing group. This reinforces the C5 position as the most electronically favorable site for electrophilic substitution, a critical consideration for synthetic chemists looking to functionalize the ring further.

Conformational Flexibility: The Role of the Methylene Bridge

While the thiophene ring is planar and rigid, the C2-C(methylene) and C(methylene)-N bonds are single bonds (σ-bonds) with free rotation. This conformational freedom is not trivial; it allows the amine group to adopt numerous spatial orientations relative to the ring.[8] This flexibility is paramount in drug design, as it enables the molecule to adapt its shape to fit optimally within the binding pocket of a target protein, maximizing non-covalent interactions and, consequently, biological activity. Computational methods like Density Functional Theory (DFT) are often employed to predict the lowest energy (most stable) conformers of the molecule.[9]

Synthesis and Characterization

The utility of this compound as a building block is predicated on its accessible and scalable synthesis. Several routes have been established, often starting from readily available thiophene derivatives.

Overview of Synthetic Strategies

Common synthetic pathways include:

-

Reduction of 2-Thiophenecarbonitrile: This is a robust and widely used method where 2-thiophenecarbonitrile is reduced using agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

-

From 2-Bromothiophene: This route can involve the formation of a Grignard reagent followed by reaction with an appropriate electrophile, or palladium-catalyzed cyanation to form the nitrile intermediate, which is then reduced.[10]

-

Reductive Amination of 2-Thiophenecarboxaldehyde: The aldehyde can be condensed with ammonia or an ammonia source, and the resulting imine is reduced in situ to yield the primary amine.

The choice of route often depends on factors like scale, cost of starting materials, and tolerance of other functional groups. The use of highly toxic reagents like sodium cyanide is becoming less common in industrial applications due to environmental and safety concerns.[11]

Detailed Experimental Protocol: Synthesis via 2-Thiophenecarbonitrile Reduction

This protocol describes a laboratory-scale synthesis of this compound hydrochloride, adapted from a validated procedure for a deuterated analog.[1] The reduction of the nitrile is a key step.

Step 1: Cyanation of 2-Bromothiophene (Intermediate Formation)

-

Inert Atmosphere: To a dry, three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 2-bromothiophene (1 eq.), zinc cyanide (0.6 eq.), zinc dust (0.1 eq.), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.05 eq.).

-

Solvent & Catalyst: Add anhydrous N,N-Dimethylacetamide (DMA) to the flask.

-

Catalyst Addition: Add tri(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 eq.).

-

Reaction: Heat the mixture to 80-90 °C and stir for 12-16 hours under a nitrogen atmosphere. Monitor reaction completion by TLC or GC-MS.

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic solids. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure and purify the crude 2-thiophenecarbonitrile by flash column chromatography.

Step 2: Reduction of 2-Thiophenecarbonitrile to this compound

-

Setup: In a separate dry, three-necked flask under nitrogen, prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Addition: Cool the LiAlH₄ suspension to 0 °C in an ice bath. Slowly add a solution of 2-thiophenecarbonitrile (1.0 eq.) in anhydrous THF dropwise, maintaining the internal temperature below 10 °C. The causality here is critical: slow addition prevents an uncontrolled exotherm.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Quenching (Self-Validating System): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This specific sequence (Fieser workup) is designed to precipitate the aluminum salts into a granular, easily filterable solid, which validates the completion of the quenching process.

-

Isolation: Stir the resulting slurry for 30 minutes, then filter. Wash the solid cake thoroughly with THF or ethyl acetate.

-

Final Product: Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound as a liquid. For long-term storage, it can be distilled under reduced pressure or converted to its more stable hydrochloride salt.[5]

Workflow Diagram for Synthesis

Caption: Synthetic workflow from 2-bromothiophene to this compound.

Spectroscopic Verification

Confirmation of the molecular structure is achieved through standard spectroscopic techniques:

-

¹H NMR: The spectrum will show characteristic signals for the three aromatic protons on the thiophene ring (typically in the δ 6.9-7.4 ppm range), a singlet for the methylene protons (-CH₂) around δ 4.0-4.3 ppm, and a broad singlet for the amine protons (-NH₂) which can vary in chemical shift.[12]

-

¹³C NMR: The spectrum will display four distinct signals for the aromatic carbons and one signal for the aliphatic methylene carbon.[1]

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) will be observed at an m/z corresponding to the molecular weight (113.18).[4]

The Role of this compound in Drug Discovery and Materials Science

The structural and chemical properties of this compound make it an exceptionally valuable scaffold.

As a Privileged Scaffold in Medicinal Chemistry

The thiophene ring is considered a "bioisostere" of the benzene ring, meaning it has a similar size and shape and can often substitute for a phenyl group to modulate a compound's properties, such as solubility, metabolism, and receptor affinity.[13] The combination of this privileged ring system with a versatile amine handle makes this compound a frequent starting point in the synthesis of new drug candidates.[1] It is a key component in compounds developed for a wide range of therapeutic areas.[14][15]

Case Studies: Bioactive Derivatives

-

Anticancer and Antimalarial Agents: The 2-thiophenemethylamino moiety is present in patented compounds designed for the treatment of cancer and drug-resistant malaria.[1]

-

CNS-Active Compounds: It serves as a reactant in the synthesis of serotonin 5-HT1A receptor antagonists, which have potential neuroprotective effects.

-

Anti-Inflammatory Agents: Thiophene derivatives have shown significant potential as anti-inflammatory agents by inhibiting targets like COX-2 and 5-LOX.[16]

Logical Flow in Drug Design

Caption: Role of this compound in a typical drug discovery workflow.

Applications Beyond Pharmaceuticals

The utility of this compound extends into materials science. It has been used to prepare fluorescent sensors for detecting metal ions like Pd²⁺ and as a ligand replacement to modify the surface chemistry in poly(3-hexylthiophene)/CdSe hybrid solar cells.

Conclusion

The molecular structure of this compound provides a masterclass in functional design. The synergy between its stable, electron-rich aromatic core and its reactive, flexible aminomethyl arm establishes it as a powerful and versatile intermediate. Its predictable reactivity, accessible synthesis, and proven track record as a pharmacologically relevant scaffold ensure its continued importance in the toolkits of researchers and scientists driving innovation in drug development and materials science.

References

-

THIOPHENE-2-METHYLAMINE - ChemBK. (2024). ChemBK. [Link]

-

Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. (2026). PMC. [Link]

- CN101885720B - Method for synthesizing 2-thiophene ethylamine. (n.d.).

- CN102020631B - Synthetic method of 2-thiophene ethylamine. (n.d.).

-

2-Phenethylamines in Medicinal Chemistry: A Review. (n.d.). MDPI. [Link]

-

This compound - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. [Link]

-

(2-Thienylmethyl)amine | C5H7NS | CID 34005. (n.d.). PubChem - NIH. [Link]

-

CAS No : 27757-85-3 | Product Name : this compound (BSC). (n.d.). Pharmaffiliates. [Link]

-

Synthesis and Pharmacological Study of Thiophene Derivatives. (2021). Impactfactor. [Link]

-

2-Thiophenemethanamine. (n.d.). NIST WebBook. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives. (n.d.). NIH. [Link]

-

Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. (2025). PMC - NIH. [Link]

-

Does Conformation Affect the Analytical Response? A Structural and Infrared Spectral Evaluation of Phenethylamines. (2024). MDPI. [Link]

-

Therapeutic importance of synthetic thiophene. (n.d.). PMC - PubMed Central. [Link]

-

Synthesis and Thermal Behaviour of Thiophene-Based Oxazine-Ring Substituted Benzoxazine Monomers & Polymers. (n.d.). Royal Society of Chemistry. [Link]

-

Quantum Chemistry Calculations for Metabolomics: Focus Review. (n.d.). PMC - PubMed Central. [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). PMC. [Link]

-

arXiv:2109.11238v1 [physics.chem-ph] 23 Sep 2021. (2021). arXiv. [Link]

-

Conformational Analysis of Thioether Musks Using Density Functional Theory. (n.d.). MDPI. [Link]

-

Quantum Mechanics Energy FAQ. (n.d.). Wavefunction, Inc.. [Link]

-

The conformation structures of methylamine. (n.d.). ResearchGate. [Link]

Sources

- 1. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-噻吩甲胺 | 27757-85-3 [m.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. 2-Thiophenemethanamine [webbook.nist.gov]

- 5. This compound | 27757-85-3 [chemicalbook.com]

- 6. This compound 96 27757-85-3 [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. CN101885720B - Method for synthesizing 2-thiophene ethylamine - Google Patents [patents.google.com]

- 11. CN102020631B - Synthetic method of 2-thiophene ethylamine - Google Patents [patents.google.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 14. impactfactor.org [impactfactor.org]

- 15. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-Thiophenemethylamine from Thiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Thiophenemethylamine is a pivotal building block in medicinal chemistry, forming the structural core of numerous pharmaceutical agents. This guide provides a comprehensive technical overview of its synthesis, starting from the readily available feedstock, thiophene. We will explore multiple synthetic pathways, offering detailed, field-proven protocols and a critical analysis of each route's advantages and limitations. This document is designed to equip researchers and process chemists with the practical knowledge required for the efficient and safe laboratory-scale synthesis and strategic planning for potential scale-up of this vital intermediate.

Introduction: The Significance of this compound

The thiophene moiety is a privileged scaffold in drug discovery, prized for its ability to mimic a phenyl ring while offering distinct electronic properties and metabolic profiles. This compound, in particular, serves as a crucial intermediate in the synthesis of a wide array of therapeutic agents, including but not limited to anticoagulants, antiplatelet drugs, and antipsychotics. Its structural versatility allows for facile derivatization, making it an attractive starting point for the development of novel chemical entities. This guide will navigate the synthetic landscape for obtaining this key compound, with a focus on practical application and mechanistic understanding.

Synthetic Pathways from Thiophene

Several viable synthetic routes from thiophene to this compound have been established. The choice of pathway often depends on factors such as available reagents, desired scale, and tolerance for specific reaction conditions. We will delve into the most prominent and practical of these methods.

The Vilsmeier-Haack Approach: A Two-Step Route via 2-Thiophenecarboxaldehyde

This is arguably the most common and direct route for the synthesis of this compound. It commences with the formylation of thiophene via the Vilsmeier-Haack reaction to yield the key intermediate, 2-thiophenecarboxaldehyde. This aldehyde is then converted to the target amine through reductive amination.

Experimental Protocol Outline:

-

Esterification: 2-Thiopheneethanol is reacted with an activating agent, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base (e.g., pyridine or a solid base) to form the corresponding tosylate. [1]2. Ammonification: The resulting tosylate is then treated with a source of ammonia, often under pressure in a sealed vessel, to displace the tosylate and form this compound. [1] This method avoids the use of strong reducing agents but requires the handling of potentially hazardous reagents like tosyl chloride and pressurized ammonia.

This pathway proceeds through the formation of 2-thiophenecarbonitrile, which is subsequently reduced to the desired amine.

Experimental Protocol Outline:

-

Halogenation: Thiophene is first halogenated, typically brominated, to give 2-bromothiophene.

-

Cyanation: The 2-bromothiophene is then reacted with a cyanide source, such as sodium cyanide or copper(I) cyanide, to introduce the nitrile group. [2][3]This step often requires a catalyst and can be hazardous due to the toxicity of cyanide salts. [3]3. Reduction: The 2-thiophenecarbonitrile is then reduced to this compound using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. [4] This route is less common for laboratory-scale synthesis due to the use of highly toxic cyanides.

Purification of this compound

The final product, this compound, is typically a liquid at room temperature. Purification is most effectively achieved by vacuum distillation. [5] Experimental Protocol:

-

After the workup of the reaction, the crude product is transferred to a distillation flask.

-

The flask is equipped with a short-path distillation head and a receiving flask.

-

The system is connected to a vacuum pump, and the pressure is gradually reduced.

-

The flask is heated gently in an oil bath. The product will distill at a specific temperature and pressure, which should be monitored.

-

Collect the fraction that corresponds to the boiling point of this compound.

For smaller scales or for obtaining highly pure material, column chromatography on silica gel may also be employed, typically using a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) with a small amount of a basic modifier (e.g., triethylamine) to prevent tailing of the amine on the acidic silica gel.

Safety Considerations

The synthesis of this compound involves several hazardous reagents and reactions that require careful handling and appropriate safety precautions.

-

Vilsmeier-Haack Reaction: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself can be thermally unstable. [6][7]It is crucial to perform this reaction in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and maintain strict temperature control.

-

Cyanide Salts: Sodium cyanide and other cyanide sources are extremely toxic. [3]All manipulations involving cyanides should be carried out with extreme caution in a designated area of the fume hood, and a cyanide antidote kit should be readily available.

-

Hydride Reducing Agents: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are flammable solids that react violently with water and protic solvents. They should be handled under an inert atmosphere (e.g., nitrogen or argon).

-

Pressurized Reactions: Reactions involving pressurized ammonia require a properly rated and maintained pressure vessel and should only be performed by trained personnel.

A thorough risk assessment should be conducted before undertaking any of the synthetic procedures outlined in this guide. [8]

Comparative Analysis of Synthetic Routes

| Route | Starting Material | Key Intermediates | Advantages | Disadvantages |

| Vilsmeier-Haack | Thiophene | 2-Thiophenecarboxaldehyde | Direct, well-established, good yields | Use of corrosive POCl₃, potential thermal hazards |

| From 2-Thiopheneethanol | 2-Thiopheneethanol | Tosylate or other activated ester | Avoids strong reducing agents | Requires pressurized amination, use of sulfonyl chlorides |

| Via 2-Thiophenecarbonitrile | Thiophene | 2-Bromothiophene, 2-Thiophenecarbonitrile | Potentially high yielding | Use of highly toxic cyanides, multi-step |

For most laboratory applications, the Vilsmeier-Haack route followed by reductive amination with sodium borohydride offers the best balance of efficiency, yield, and operational simplicity. For industrial-scale synthesis, a thorough process safety and cost analysis would be necessary to determine the most suitable route. [9]

Conclusion

The synthesis of this compound from thiophene is a well-trodden path in organic chemistry, with the Vilsmeier-Haack/reductive amination sequence being the most prominent and versatile route. By understanding the underlying mechanisms, adhering to detailed protocols, and prioritizing safety, researchers can reliably access this important building block for their drug discovery and development endeavors. The alternative routes presented offer valuable options when specific constraints or objectives necessitate a departure from the more conventional methods.

References

-

Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. PMC. Available at: [Link]

- CN103351376B - Synthetic method of 2-thiophene ethylamine - Google Patents.

- CN101885720B - Method for synthesizing 2-thiophene ethylamine - Google Patents.

-

2-vinylthiophene - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

- CN102020631B - Synthetic method of 2-thiophene ethylamine - Google Patents.

-

Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline | Organic Process Research & Development - ACS Publications. Available at: [Link]

-

Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System † - SciSpace. Available at: [Link]

-

Effect of Formamide in the Leuckart Reaction - ResearchGate. Available at: [Link]

-

Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. - Mettler Toledo. Available at: [Link]

-

Leuckart reaction - Wikipedia. Available at: [Link]

-

Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Available at: [Link]

-

Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System - MDPI. Available at: [Link]

- EP2175854A1 - Improved method for the synthesis of substituted formylamines and substituted amines - Google Patents.

-

Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride - TÜBİTAK Academic Journals. Available at: [Link]

-

Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline - ResearchGate. Available at: [Link]

-

THE MECHANISM OF THE LEUCKART REACTION - UFDC Image Array 2. Available at: [Link]

-

Reductive Amination - Common Conditions. Available at: [Link]

-

10 - Organic Syntheses Procedure. Available at: [Link]

-

A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Available at: [Link]

-

Reductive amination of aldehydes and ketones using sodium borohydride in the presence of silica chloride under solvent-free conditions | Request PDF - ResearchGate. Available at: [Link]

-

Thermal Hazard Evaluation of Vilsmeier Reaction with DMF and MFA - ACS Publications. Available at: [Link]

Sources

- 1. CN103351376B - Synthetic method of 2-thiophene ethylamine - Google Patents [patents.google.com]

- 2. CN101885720B - Method for synthesizing 2-thiophene ethylamine - Google Patents [patents.google.com]

- 3. CN102020631B - Synthetic method of 2-thiophene ethylamine - Google Patents [patents.google.com]

- 4. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 27757-85-3 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mt.com [mt.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. mdpi.com [mdpi.com]

The Genesis of a Privileged Scaffold: A Technical History of 2-Thiophenemethylamine

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Importance of a Thiophene Derivative

In the vast landscape of medicinal chemistry and organic synthesis, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. 2-Thiophenemethylamine, a seemingly simple molecule comprising a thiophene ring and a methylamine substituent, is one such scaffold. Its structural resemblance to biogenic amines like phenethylamine has made it a cornerstone in the development of numerous pharmaceuticals. This technical guide delves into the discovery and rich history of this compound, tracing its origins from the initial discovery of its parent heterocycle to the evolution of its synthesis, providing a comprehensive resource for professionals in drug discovery and development.

The journey of this compound is not merely a chronological account of chemical reactions; it is a story of scientific serendipity, the refinement of synthetic methodologies, and the ever-growing appreciation of the thiophene moiety as a bioisostere of the benzene ring. Understanding this history provides valuable context for contemporary research and the ongoing quest for novel therapeutics.

Part 1: The Dawn of Thiophene Chemistry - A Serendipitous Discovery

The story of this compound begins with the discovery of its parent, thiophene. In 1882, the renowned German chemist Viktor Meyer was performing a lecture demonstration of the "indophenin test," a reaction he believed to be characteristic of benzene.[1] The test involved mixing the sample with isatin and concentrated sulfuric acid to produce a deep blue color.[2] To his surprise, when he used a highly purified sample of benzene, the test failed.[1]

This unexpected result led Meyer to a brilliant deduction: the color reaction was not due to benzene itself, but an impurity that co-distilled with it. Through meticulous work, he isolated this sulfur-containing contaminant and named it "thiophene," from the Greek words theion (sulfur) and phaino (to show or appear).[1][2] This discovery not only introduced a new class of heterocyclic compounds but also underscored the critical importance of purity in chemical analysis. The very first synthesis of thiophene was reported by Meyer in 1883, involving the reaction of acetylene with sulfur.[3]

Following this discovery, the late 19th and early 20th centuries saw a flurry of research into the chemistry of thiophene. Foundational synthetic methods for the thiophene ring system were established, including the Paal-Knorr thiophene synthesis in 1884 and the Volhard–Erdmann cyclization in 1885.[3] These early investigations laid the groundwork for the functionalization of the thiophene ring and the eventual synthesis of its myriad derivatives, including this compound.

Part 2: The Emergence of this compound - A Historical Synthesis Perspective

While the precise date and individual credited with the absolute first synthesis of this compound (also known in older literature as 2-thenylamine) can be difficult to pinpoint from the available literature, a significant early and well-documented synthesis was reported in 1955 by Werner Herz and Lin Tsai in the Journal of the American Chemical Society. Their work, focused on sulfur analogs of isoquinolines, detailed a practical route to this important amine.

The Herz and Tsai Synthesis (1955): A Landmark Protocol

A key method described in the mid-20th century for the preparation of this compound involved a two-step process starting from 2-chloromethylthiophene. This intermediate, readily prepared from thiophene, was reacted with sodium cyanide to yield 2-thiopheneacetonitrile (2-thenyl cyanide). The subsequent reduction of the nitrile functionality furnished the desired this compound.[4]

Experimental Protocol: Reduction of 2-Thiopheneacetonitrile

The following is a representative protocol based on the nitrile reduction method described in the historical literature:

-

Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The apparatus is dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Reducing Agent: A suspension of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether (e.g., diethyl ether or tetrahydrofuran) is prepared in the flask.

-

Addition of Nitrile: A solution of 2-thiopheneacetonitrile in the same anhydrous ether is added dropwise to the stirred suspension of the reducing agent at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is refluxed for several hours to ensure complete reduction of the nitrile.

-

Quenching: The reaction is carefully quenched by the sequential, dropwise addition of water, followed by an aqueous solution of sodium hydroxide, and finally more water. This procedure is crucial for the safe decomposition of the excess reducing agent and the formation of a granular precipitate of aluminum salts.

-

Isolation: The ethereal solution is decanted or filtered from the inorganic salts. The salts are washed with fresh ether, and the combined ethereal extracts are dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Purification: The solvent is removed by distillation, and the resulting crude this compound is purified by vacuum distillation.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is critical due to the pyrophoric nature of lithium aluminum hydride.

-

Anhydrous Conditions: LiAlH₄ reacts violently with water; therefore, all reagents and solvents must be scrupulously dried.

-

Careful Quenching: The specific sequence of adding water and aqueous base is designed to produce easily filterable aluminum salts, simplifying the workup procedure.

Alternative Historical Synthetic Routes

The historical development of organic synthesis saw the exploration of various pathways to important intermediates. For the broader class of thienylethylamines, several other early methods were developed, which could, in principle, be adapted for the synthesis of this compound. These include:

-

The Leuckart Reaction: This classical method of reductive amination converts aldehydes or ketones to amines using ammonium formate or formamide as both the nitrogen source and the reducing agent.[5] In the context of this compound synthesis, 2-thiophenecarboxaldehyde would be the starting material. The reaction typically requires high temperatures (120-165 °C).[5]

-

Reduction of 2-(ω-Nitrovinyl)thiophene: This method involves the condensation of 2-thiophenecarboxaldehyde with a nitroalkane (such as nitromethane) to form a nitrovinyl intermediate. Subsequent reduction of the nitro group and the double bond, typically with a powerful reducing agent like lithium aluminum hydride, yields the corresponding amine.[1]

-

Hoffmann Degradation: Starting from 3-(2-thienyl)propionic acid, which can be converted to the corresponding amide, a Hoffmann degradation (treatment with bromine and a strong base) would yield 2-(2-thienyl)ethylamine.[1] While this produces the ethylamine homolog, the principle of chain shortening via amide rearrangement was a classical approach.

Part 3: Evolution of Synthetic Methodologies

The early syntheses of this compound, while foundational, often involved harsh reaction conditions, the use of hazardous reagents, and sometimes produced modest yields. The evolution of synthetic organic chemistry has led to the development of more efficient, safer, and scalable methods.

| Method | Starting Material | Key Reagents | Historical Period | Advantages | Disadvantages |

| Nitrile Reduction | 2-Thiopheneacetonitrile | LiAlH₄ | Mid-20th Century | Good yields | Pyrophoric and hazardous reducing agent |

| Leuckart Reaction | 2-Thiophenecarboxaldehyde | Ammonium Formate | Early to Mid-20th Century | Readily available starting materials | High temperatures, potential for side products |

| Reductive Amination | 2-Thiophenecarboxaldehyde | H₂, Catalyst (e.g., Pd/C) or NaBH₃CN | Late 20th Century to Present | Milder conditions, high yields, good selectivity | Catalyst cost, handling of cyanoborohydride |

| Grignard Route | 2-Bromothiophene | Mg, Ethylene Oxide, then conversion of alcohol to amine | Mid to Late 20th Century | Versatile starting material | Multi-step, requires careful control of Grignard reaction |

Modern Reductive Amination: The Preferred Approach

Contemporary syntheses of this compound predominantly rely on the reductive amination of 2-thiophenecarboxaldehyde. This method offers significant advantages over classical approaches.

Detailed Protocol: Reductive Amination with Sodium Cyanoborohydride

-

Reaction Setup: In a round-bottom flask, dissolve 2-thiophenecarboxaldehyde in a suitable solvent, typically methanol.

-

Amine Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

-

pH Adjustment: Adjust the pH of the solution to approximately 6-7 using a mild acid like acetic acid. This is crucial for promoting imine formation without deactivating the amine.

-

Addition of Reducing Agent: Add sodium cyanoborohydride (NaBH₃CN) portion-wise to the stirred solution. NaBH₃CN is a milder reducing agent than NaBH₄ and selectively reduces the imine in the presence of the aldehyde.[6]

-

Reaction Monitoring: Stir the reaction at room temperature for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete, carefully add dilute hydrochloric acid to destroy any excess reducing agent. The solvent is then removed under reduced pressure.

-

Purification: The residue is taken up in water and washed with an organic solvent (e.g., diethyl ether) to remove any unreacted aldehyde. The aqueous layer is then basified with a strong base (e.g., NaOH) to deprotonate the amine. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated to afford this compound, which can be further purified by distillation.

Causality Behind Experimental Choices:

-

Selective Reducing Agent: The choice of NaBH₃CN is a key innovation. Its reduced reactivity compared to NaBH₄ allows for the "one-pot" procedure where the aldehyde, amine, and reducing agent are all present. The reducing agent primarily targets the protonated imine, which is more electrophilic than the starting aldehyde at slightly acidic pH.[6]

-

pH Control: Maintaining a slightly acidic pH is a delicate balance. It needs to be acidic enough to catalyze imine formation and protonate the imine for reduction, but not so acidic as to protonate the starting amine, rendering it non-nucleophilic.

Conclusion: From a Coal Tar Impurity to a Cornerstone of Drug Discovery

The journey of this compound from its conceptual origins in the discovery of thiophene to its efficient, modern-day synthesis is a testament to the progress of organic chemistry. The development of its synthetic routes reflects a broader trend in the field: a move towards milder, more selective, and safer chemical transformations. For researchers and drug development professionals, understanding this history provides not only a practical guide to the synthesis of this important building block but also an appreciation for the scientific ingenuity that has made it so readily accessible. The legacy of Viktor Meyer's keen observation continues in every laboratory where this compound is used to create the medicines of tomorrow.

References

-

RSC Education. (2018). Thiophene. Retrieved from [Link]

- Google Patents. (n.d.). CN102336738A - Synthesis method of 2-thiopheneethamine.

-

Wikipedia. (n.d.). Thiophene. Retrieved from [Link]

-

Britannica. (n.d.). Thiophene. Retrieved from [Link]

-

Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

- Google Patents. (n.d.). CN101885720A - Method for synthesizing 2-thiophene ethylamine.

- Google Patents. (n.d.). EP0367233A2 - Process for the preparation of 2-(2-thienyl)-ethylamine and derivatives thereof.

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

Sources

- 1. EP0367233A2 - Process for the preparation of 2-(2-thienyl)-ethylamine and derivatives thereof - Google Patents [patents.google.com]

- 2. CN101885720A - A kind of synthetic method of 2-thienylethylamine - Google Patents [patents.google.com]

- 3. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 4. CN102336738A - Synthesis method of 2-thiopheneethamine - Google Patents [patents.google.com]

- 5. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Physical Properties of 2-(Aminomethyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

2-(Aminomethyl)thiophene is a pivotal heterocyclic amine, serving as a versatile building block in the synthesis of a wide array of pharmacologically active compounds and advanced materials.[1] Its unique structural motif, featuring a reactive thiophene ring coupled with a primary amine, imparts favorable physicochemical properties that are instrumental in drug design and development.[1] This technical guide provides a comprehensive overview of the core physical properties of 2-(Aminomethyl)thiophene, supported by experimental protocols and an in-depth analysis of its spectral data. This document is intended to be an essential resource for researchers and professionals engaged in medicinal chemistry, organic synthesis, and materials science.

Introduction: The Significance of 2-(Aminomethyl)thiophene in Chemical Synthesis

The thiophene nucleus is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[2] The incorporation of an aminomethyl group at the 2-position of the thiophene ring creates a molecule with a unique combination of aromaticity, nucleophilicity, and hydrogen bonding capability. This distinct set of properties makes 2-(Aminomethyl)thiophene a highly sought-after intermediate for the synthesis of compounds targeting a range of therapeutic areas, including neurological disorders, cancer, and inflammatory conditions.[1] Its favorable reactivity profile and compatibility with diverse reaction conditions offer synthetic chemists significant flexibility in the design of novel molecular entities.[1]

Core Physicochemical Properties

A thorough understanding of the physical properties of 2-(Aminomethyl)thiophene is fundamental to its effective application in research and development. These properties dictate its behavior in various solvents, its volatility, and its stability under different experimental conditions.

Summary of Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇NS | [1] |

| Molecular Weight | 113.18 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 99 °C at 28 mmHg | [1] |

| Density | 1.14 g/mL | [1] |

| Refractive Index (n20/D) | 1.57 | [1] |

| pKa (Predicted) | 8.95 ± 0.29 | |

| Solubility | Slightly soluble in water; Easily soluble in ethanol and chloroform. | |

| Flash Point | 74 °C (165 °F) |

Melting Point of the Hydrochloride Salt

While 2-(Aminomethyl)thiophene exists as a liquid at room temperature, its hydrochloride salt is a solid. The melting point of a substance is a critical parameter for its identification, purity assessment, and handling.

Experimental Protocol: Determination of Melting Point

A standard capillary melting point apparatus can be used for this determination.

-

Apparatus: Capillary melting point apparatus, capillary tubes, thermometer.

-

Procedure:

-

A small, dry sample of 2-(Aminomethyl)thiophene hydrochloride is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of 10-15 °C per minute initially, and then the heating rate is reduced to 1-2 °C per minute as the melting point is approached.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

-

Solubility Profile

The solubility of 2-(Aminomethyl)thiophene in various solvents is a crucial factor in its application in synthesis and purification processes.

Experimental Protocol: Qualitative Solubility Testing

This protocol provides a systematic approach to determining the solubility of 2-(Aminomethyl)thiophene in a range of common laboratory solvents.

-

Materials: Test tubes, 2-(Aminomethyl)thiophene, and a selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, chloroform, ethyl acetate, hexane).

-

Procedure:

-

Add approximately 1 mL of the solvent to a clean, dry test tube.

-

Add a few drops of 2-(Aminomethyl)thiophene to the solvent.

-

Gently agitate the mixture and observe for dissolution.